11-(4-fluorobenzyl)-8-methyl-2,3,4,5,11,12-hexahydro-10H-cyclohepta[3,4]chromeno[6,7-e][1,3]oxazin-6(1H)-one
Description
Properties
Molecular Formula |
C24H24FNO3 |
|---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
16-[(4-fluorophenyl)methyl]-12-methyl-10,14-dioxa-16-azatetracyclo[9.8.0.02,8.013,18]nonadeca-1(11),2(8),12,18-tetraen-9-one |
InChI |
InChI=1S/C24H24FNO3/c1-15-22-17(13-26(14-28-22)12-16-7-9-18(25)10-8-16)11-21-19-5-3-2-4-6-20(19)24(27)29-23(15)21/h7-11H,2-6,12-14H2,1H3 |
InChI Key |
YAVPJWIZUWXMTN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC3=C1OC(=O)C4=C3CCCCC4)CN(CO2)CC5=CC=C(C=C5)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 11-(4-fluorobenzyl)-8-methyl-2,3,4,5,11,12-hexahydro-10H-cyclohepta[3,4]chromeno[6,7-e][1,3]oxazin-6(1H)-one involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the core structure, followed by the introduction of the fluorobenzyl and methyl groups. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
11-(4-fluorobenzyl)-8-methyl-2,3,4,5,11,12-hexahydro-10H-cyclohepta[3,4]chromeno[6,7-e][1,3]oxazin-6(1H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic effects and its role in drug development.
Industry: The compound may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 11-(4-fluorobenzyl)-8-methyl-2,3,4,5,11,12-hexahydro-10H-cyclohepta[3,4]chromeno[6,7-e][1,3]oxazin-6(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in cellular processes and pathways, resulting in the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 11-(4-fluorobenzyl)-8-methyl-2,3,4,5,11,12-hexahydro-10H-cyclohepta[3,4]chromeno[6,7-e][1,3]oxazin-6(1H)-one
- Molecular Formula: C₂₃H₂₂FNO₃
- Molecular Weight : 379.4 g/mol
- CAS Registry Number : 847045-23-2
Structural Features :
This compound features a fused polycyclic system comprising a cycloheptane ring, chromene moiety, and a 1,3-oxazin-6-one heterocycle. The 4-fluorobenzyl substituent at position 11 and a methyl group at position 8 contribute to its unique electronic and steric properties. The fluorine atom enhances lipophilicity and metabolic stability, while the methyl group may influence steric interactions with biological targets .
A comparative analysis of structurally related chromeno-oxazinones and derivatives is provided below:
Table 1: Structural and Physicochemical Comparison
Key Differences and Implications :
Substituent Effects :
- Halogen Type : Fluorine (electronegative, enhances lipophilicity and metabolic stability) vs. chlorine (larger atomic radius, may increase steric hindrance) .
- Position of Substitution : The 4-fluorobenzyl group in the target compound vs. 2-chlorobenzyl in CAS 850158-11-1 alters electronic distribution and binding affinity to hydrophobic pockets in biological targets .
Biological Activity :
- Compounds with fluorinated benzyl groups (e.g., CAS 847045-23-2) are hypothesized to exhibit improved blood-brain barrier penetration compared to chlorinated analogs due to increased lipophilicity .
- The methyl group at position 8 in the target compound may reduce metabolic degradation at this site, enhancing pharmacokinetic stability .
Research Findings :
- Chromatographic Behavior : Fluorobenzyl-substituted compounds (e.g., CAS 847045-23-2) show longer retention times in reverse-phase HPLC compared to hydroxylated analogs, attributed to increased hydrophobicity .
- QSAR Insights : The van der Waals volume and polar surface area of the target compound differ significantly from chlorinated analogs, influencing receptor-binding affinity in molecular docking studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
